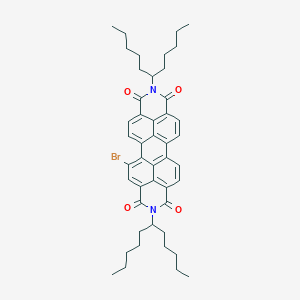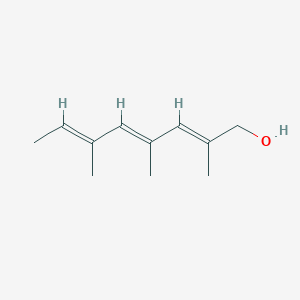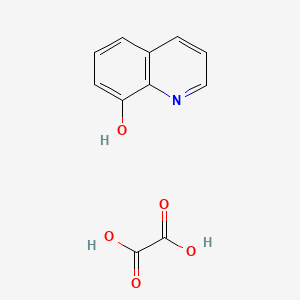
8-Hydroxyquinoline oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-ol ethanedioate(1:1) typically involves the reaction of quinolin-8-ol with ethanedioic acid. The reaction is carried out in an appropriate solvent, such as ethanol or water, under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods
Industrial production of quinolin-8-ol ethanedioate(1:1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-ol ethanedioate(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert quinolin-8-ol ethanedioate(1:1) to its corresponding amine derivatives.
Substitution: The hydroxyl group in quinolin-8-ol can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Quinolin-8-one derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated quinolin-8-ol derivatives.
Scientific Research Applications
Quinolin-8-ol ethanedioate(1:1) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ion determination and in the synthesis of coordination compounds.
Biology: Employed in the study of metal ion interactions in biological systems.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of OLEDs and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of quinolin-8-ol ethanedioate(1:1) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metalloenzymes or disrupt metal ion homeostasis in biological systems. This chelating property is the basis for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound of quinolin-8-ol ethanedioate(1:1), known for its chelating properties.
Quinolin-8-ol sulfate: Another salt of quinolin-8-ol with similar chelating properties.
Quinolin-8-ol acetate: A derivative with different solubility and stability characteristics
Uniqueness
Quinolin-8-ol ethanedioate(1:1) is unique due to its specific interaction with oxalic acid, which can influence its solubility, stability, and reactivity compared to other quinolin-8-ol derivatives. This makes it particularly useful in applications where these properties are advantageous .
Properties
CAS No. |
10277-06-2 |
|---|---|
Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
oxalic acid;quinolin-8-ol |
InChI |
InChI=1S/C9H7NO.C2H2O4/c11-8-5-1-3-7-4-2-6-10-9(7)8;3-1(4)2(5)6/h1-6,11H;(H,3,4)(H,5,6) |
InChI Key |
JEHCEJSYYAMFBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


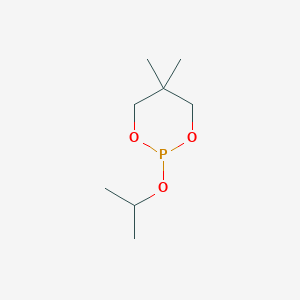
![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)
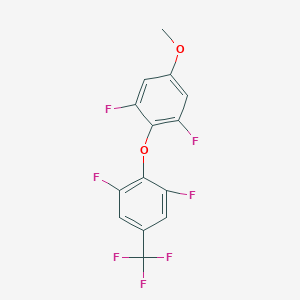
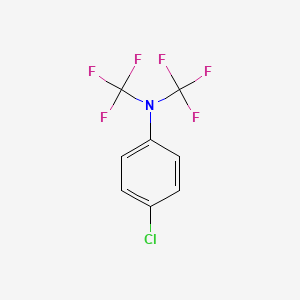
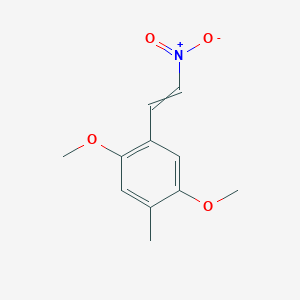
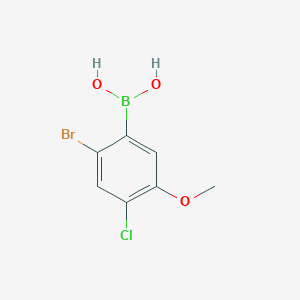
![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)
![4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B14081011.png)

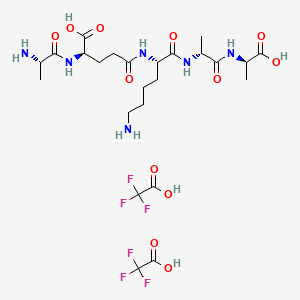
![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)

